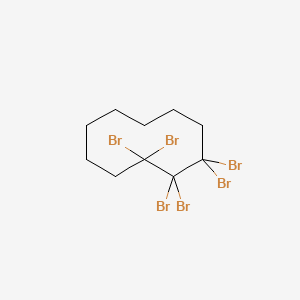
Hexabromocyclodecane
Descripción general
Descripción
Hexabromocyclododecane (HBCD) is a cycloaliphatic brominated flame retardant . It has been widely used as an additive in fire safety applications, particularly in constructing buildings composed of extruded or expanded polystyrene foam. The synthetic profile of HBCD diastereoisomers typically consists of approximately 28% α-HBCD, 13% β-HBCD, and 59% γ-HBCD .
Synthesis Analysis
HBCD has been produced since the 1960s and is the third most widely used brominated flame retardant globally . Its primary application (above 95%) lies in the building industry, where it is incorporated at less than 3% by weight into thermal insulation materials made of extruded or expanded polystyrene foam. Secondary uses include upholstered furniture, automobile interior textiles, car cushions, and electric and electronic equipment .
Molecular Structure Analysis
The chemical formula for HBCD is C~12~H~18~Br~6~ . It consists of a cyclic structure with six bromine atoms attached to the carbon backbone. The three stereoisomers—α-HBCD, β-HBCD, and γ-HBCD—differ in the arrangement of bromine atoms around the cyclohexane ring .
Chemical Reactions Analysis
HBCD is known for its environmental persistence , which raises concerns about its long-term impact. It can be released into the environment through various pathways, including production, manufacturing, customer use, waste disposal, landfilling, incineration, and recycling. The compound is persistent in the air and can migrate over long distances, even reaching remote regions like the Arctic. In biota, HBCD has been detected in human plasma, blood, adipose tissue, and higher trophic levels. It is toxic to aquatic organisms, affecting their reproductive and developmental processes and causing central nervous system deterioration .
Physical And Chemical Properties Analysis
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,1,2,2,3,3-hexabromocyclodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Br6/c11-8(12)6-4-2-1-3-5-7-9(13,14)10(8,15)16/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPTWLLWXYXFLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(C(C(CCC1)(Br)Br)(Br)Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Br6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70180181 | |
| Record name | Cyclodecane, hexabromo | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexabromocyclodecane | |
CAS RN |
25495-98-1 | |
| Record name | Cyclodecane, hexabromo | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70180181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



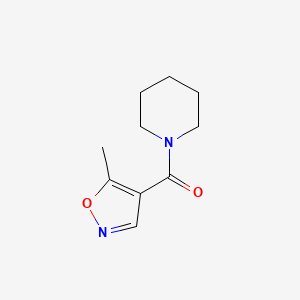
![Dinaphtho[2,1-b:1',2'-d]thiophene](/img/structure/B1605730.png)


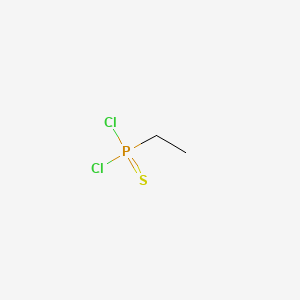
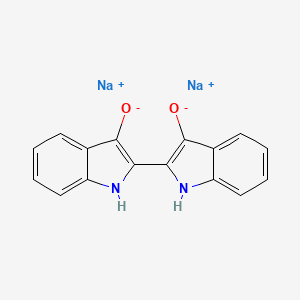


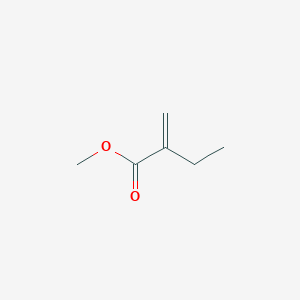
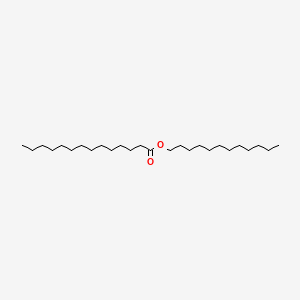
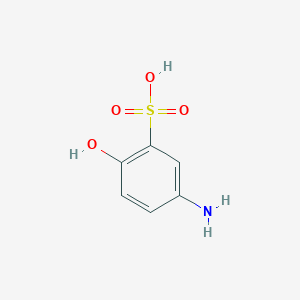

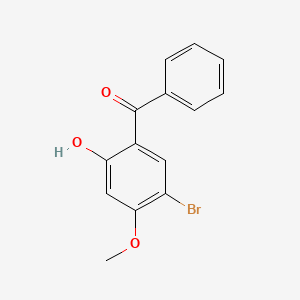
![4-Chloro-n-(7-oxo-7h-benzo[e]perimidin-6-yl)benzamide](/img/structure/B1605748.png)